(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid
CAS No.: 178357-84-1
Cat. No.: VC0554868
Molecular Formula: C10H13NO3
Molecular Weight: 195.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178357-84-1 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.22 |
IUPAC Name | (2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1 |
SMILES | CNC(CC1=CC=C(C=C1)O)C(=O)O |
Introduction
Chemical Structure and Properties
(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is a derivative of the amino acid tyrosine, specifically the D-isomer with methylation of the amino group. This modification confers unique physicochemical properties that distinguish it from both natural L-tyrosine and unmethylated D-tyrosine.
Molecular Characteristics
The compound features a hydroxyphenyl group attached to a propanoic acid backbone with a methylated amino group at the alpha position. Its stereochemistry is designated as (R), which corresponds to the D-configuration in amino acid terminology.
Table 1: Basic Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₃ |
Molecular Weight | 195.21 g/mol |
CAS Registry Number | 178357-84-1 |
IUPAC Name | (2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |
InChI Key | AXDLCFOOGCNDST-SECBINFHSA-N |
The compound's structure contains several key functional groups that influence its reactivity and biological behavior:
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A 4-hydroxyphenyl moiety that can participate in hydrogen bonding
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A secondary amine with N-methylation that increases lipophilicity
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A carboxylic acid group that contributes to its acidic properties and potential for derivatization
Physical Properties
This compound exhibits distinct physical characteristics that are relevant to its handling and application in research settings:
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Typically appears as a white crystalline powder
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Demonstrates limited solubility in water but improved solubility in organic solvents compared to unmethylated tyrosine
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Shows enhanced lipophilicity due to N-methylation, which affects its membrane permeability and bioavailability
Synthesis Methods
The synthesis of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid can be achieved through multiple synthetic routes, each with specific advantages and limitations. These methods vary in their approach to establishing the correct stereochemistry and introducing the N-methyl group.
Diazotization Route
One established method involves the diazotization of O-methyl-L-tyrosine to produce N-methyl-D-tyrosine (D-surinamine) through stereochemical inversion:
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O-Methylation of L-tyrosine
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Diazotization reaction resulting in stereochemical inversion
This approach leverages the Walden inversion that occurs during diazotization, effectively converting the L-amino acid into its D-counterpart while introducing the N-methyl group.
Protection-Alkylation Strategy
Another common approach involves:
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Protection of the amino group of D-tyrosine (typically as a methyl ester)
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N-methylation using appropriate alkylating agents
Table 2: Comparison of Synthesis Methods
Method | Starting Material | Key Reagents | Advantages | Limitations |
---|---|---|---|---|
Diazotization | O-methyl-L-tyrosine | Nitrous acid, methanol | High stereoselectivity | Harsh conditions |
Protection-Alkylation | D-tyrosine methyl ester | Protection groups, alkylating agents | Milder conditions | Multiple steps required |
Sulfonamide Route | D-tyrosine | Tosyl/nosyl protection, methylation agents | Good yields | Deprotection challenges |
Sulfonamide-Based Approaches
Utilizing N-sulfonamide protection:
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D-tyrosine is converted to its N-tosyl or N-nosyl derivative
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The protected amino acid is treated with base (e.g., sodium hydroxide) and methyl iodide
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The sulfonamide protecting group is removed under appropriate conditions
Challenges in Synthesis
A significant challenge in the synthesis of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is the prevention of epimerization at the alpha carbon. Studies have identified several factors that can contribute to epimerization:
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Basic conditions during N-methylation
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Elevated temperatures during reactions
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Certain acidic deprotection conditions (e.g., anhydrous HBr/acetic acid)
Research has shown that including water in acidic mixtures can suppress epimerization, and using HCl instead of HBr can also mitigate this issue.
Biological Activities and Mechanisms
The biological profile of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid differs significantly from both its L-isomer and unmethylated counterparts, offering unique properties for biochemical research.
Enzymatic Interactions
While the L-isomer (N-methyl-L-tyrosine) is known to inhibit tyrosine hydroxylase and suppress the formation of DOPA from L-tyrosine , the D-isomer demonstrates different enzymatic interactions due to its inverted stereochemistry. This stereochemical difference leads to distinct recognition patterns by enzymes that typically process L-amino acids.
Pharmacological Properties
The N-methylation of the amino group confers several important pharmacological characteristics:
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Increased lipophilicity, enhancing membrane permeability
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Improved resistance to proteolytic degradation
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Modified conformational properties that can affect protein-protein interactions
These properties make (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid valuable for developing peptide-based therapeutics with enhanced pharmacokinetic profiles.
Research Applications
The unique structural and biochemical properties of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid have led to its utilization across multiple research domains.
Peptide Science
In peptide chemistry, this compound serves several important functions:
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Conformational Control: N-methylation alters the conformational flexibility of peptide backbones, potentially stabilizing specific bioactive conformations
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Proteolytic Stability: Incorporation into peptides increases resistance to enzymatic degradation
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Membrane Permeability: Enhances the ability of peptides to cross biological membranes, improving bioavailability
Table 3: Effects of N-Methyl-D-tyrosine Incorporation in Peptides
Property | Effect | Mechanism | Research Application |
---|---|---|---|
Conformational Stability | Increased | Restricted rotation around peptide bond | Design of structured peptides |
Proteolytic Resistance | Enhanced | Prevention of protease recognition | Development of longer-acting peptide drugs |
Lipophilicity | Improved | Reduction of hydrogen bonding capacity | Creation of membrane-permeable peptides |
Bioavailability | Higher | Combined effects on stability and permeability | Oral delivery of peptide therapeutics |
Neurochemical Research
The structural similarity to tyrosine and its derivatives makes this compound valuable for investigating:
Medicinal Chemistry
In drug development, (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid serves as:
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A building block for peptidomimetic drugs
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A component in the development of tyrosine hydroxylase modulators
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A tool for creating peptides with improved pharmacokinetic profiles
Comparison with Related Compounds
Understanding (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid in the context of related compounds provides valuable insights into its unique properties and applications.
Comparison with L-isomer
The L-isomer (N-methyl-L-tyrosine) differs from the D-isomer in several key aspects:
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Enzymatic Recognition: The L-isomer is more readily recognized by endogenous enzymes
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Inhibitory Properties: The L-isomer functions as a tyrosine hydroxylase inhibitor
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Biological Activity: Different stereochemistry leads to distinct biological effects and applications
Table 4: Comparison of D- and L-isomers of N-methyl-tyrosine
Feature | N-Methyl-D-tyrosine | N-Methyl-L-tyrosine |
---|---|---|
Stereochemistry | (R)-configuration | (S)-configuration |
Enzyme Recognition | Limited | Higher |
TH Inhibition | Minimal | Significant |
Primary Applications | Peptide structure modification | Neurochemical research |
CAS Number | 178357-84-1 | 537-49-5 |
Comparison with Unmethylated Tyrosine
The N-methylation significantly alters the properties compared to conventional D-tyrosine:
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Lipophilicity: N-methylation increases lipophilicity
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Hydrogen Bonding: Reduces hydrogen bond donor capacity
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Conformational Effects: Affects the rotational freedom around the N-Cα bond
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Metabolic Stability: Provides resistance to certain enzymatic processes
Comparison with Other Modified Tyrosines
Several other modified tyrosines show structural relationships:
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3-Hydroxy-N-methyl-L-tyrosine: Contains an additional hydroxyl group at the 3-position of the aromatic ring
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N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-D-Tyrosine: A protected version used in peptide synthesis
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3-((4-hydroxyphenyl)amino)propanoic acid derivatives: Feature a modified backbone structure
Current Research and Future Perspectives
Recent scientific advancements have expanded our understanding and applications of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid.
Recent Research Findings
Current investigations are exploring:
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Role in peptide-based inhibitors of protein aggregation, potentially relevant to amyloidosis and neurodegenerative diseases
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Applications in peptides with enhanced membrane permeability
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Utility in developing proteolytically stable therapeutic peptides
Emerging Applications
Emerging applications include:
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Peptide Drug Development: As a component in novel peptide therapeutics with improved pharmacokinetic profiles
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Peptidomimetic Design: As a building block for non-natural peptide analogs
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Biochemical Tools: As probes for investigating specific biological processes
Future Research Directions
Future research may focus on:
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Optimizing synthesis methods to improve yield and stereochemical purity
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Exploring additional biological activities and mechanisms
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Developing novel therapeutic applications, particularly in neurological disorders
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Creating new peptide-based materials with unique structural properties
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